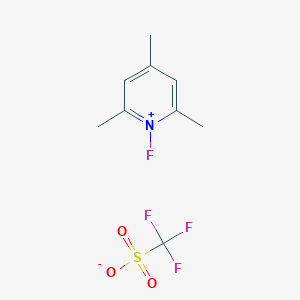

1-Fluoro-2,4,6-trimethylpyridinium triflate

Description

Properties

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGFEJKMMRJSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369163 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107264-00-6 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-sym-collidinium triflate, is a powerful and versatile electrophilic fluorinating agent.[1] Belonging to the class of N-fluoropyridinium salts, this reagent has gained significant attention in organic synthesis for its ability to introduce fluorine atoms into a wide variety of organic molecules under relatively mild conditions. Its stability, ease of handling, and high reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, including detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline powder.[1] It is stable and can be stored for extended periods under a dry atmosphere.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |

| Molecular Weight | 289.25 g/mol | [1] |

| CAS Number | 107264-00-6 | [1] |

| Melting Point | 162-165 °C | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Purity | ≥ 95% | [1] |

| Synonyms | 1-Fluoro-sym-collidinium triflate | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

| Technique | Description |

| ¹H NMR | Spectra available from various suppliers. |

| ¹³C NMR | Spectra available from various suppliers. |

| ¹⁹F NMR | Spectra available from various suppliers. |

| IR | Spectra available from various suppliers. |

| Mass Spectrometry | Spectra available from various suppliers. |

Note: For detailed spectra, please refer to chemical suppliers such as ChemicalBook, which provide access to ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[2]

Synthesis

The synthesis of this compound is based on the general procedure for the preparation of N-fluoropyridinium salts developed by Umemoto and coworkers.[3] The method involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate salt.

Experimental Protocol: Synthesis of this compound

Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2,4,6-Collidine (2,4,6-trimethylpyridine)

-

Sodium triflate (NaOTf)

-

Anhydrous acetonitrile (CH₃CN)

-

A mixture of 10% fluorine in nitrogen (F₂/N₂)

Procedure:

-

A 300-mL, three-necked, round-bottomed flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet is charged with 2,4,6-collidine (0.06 mol), sodium triflate (0.06 mol), and 80 mL of anhydrous acetonitrile.

-

The system is purged with nitrogen, and the reaction mixture is cooled to -40 °C in a cooling bath.

-

A stream of 10% fluorine in nitrogen is introduced just above the surface of the rapidly stirred solution at a controlled rate.

-

The reaction is monitored by ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Upon completion of the reaction, the system is purged with nitrogen to remove any residual fluorine gas.

-

The reaction mixture is warmed to room temperature and filtered to remove any insoluble byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to afford pure this compound as a crystalline solid.

Applications in Organic Synthesis

This compound is a versatile reagent with a broad range of applications in organic synthesis.

Electrophilic Fluorination of Carbonyl Compounds

One of the primary applications of this reagent is the electrophilic fluorination of active methylene compounds, such as β-dicarbonyl compounds. The reaction proceeds smoothly to afford the corresponding α-fluorinated products, which are valuable building blocks in medicinal chemistry.

General Experimental Protocol for Fluorination of β-Ketoesters:

-

To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added this compound (1.1 mmol).

-

The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give the desired α-fluoro-β-ketoester.

Table of Representative Fluorination Reactions:

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 12 | 85 |

| Diethyl malonate | Diethyl 2-fluoromalonate | 24 | 78 |

| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 8 | 92 |

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate.

Palladium-Catalyzed C-H Functionalization

This compound also serves as a potent oxidant in palladium-catalyzed C-H activation reactions. It enables the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis. For instance, it has been successfully employed in the Pd(II)-catalyzed para-selective C-H arylation and olefination of various substrates.[4]

General Experimental Protocol for Pd-Catalyzed C-H Arylation:

-

A mixture of the substrate (1.0 mmol), the arylating agent (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-acyl amino acid), and this compound (2.0 mmol) in an appropriate solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.

-

The reaction is stirred at a specified temperature for a given time until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford the arylated product.

Safety and Handling

This compound is a corrosive substance and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly effective and versatile electrophilic fluorinating agent with significant applications in modern organic synthesis. Its stability, reactivity, and ease of handling make it an invaluable tool for the introduction of fluorine into organic molecules and as an oxidant in catalytic C-H functionalization reactions. The detailed protocols and data presented in this guide are intended to assist researchers in leveraging the full potential of this powerful reagent in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as N-Fluoro-sym-collidinium triflate, is a powerful and versatile electrophilic fluorinating agent widely employed in modern organic synthesis. Its stability, high reactivity, and selectivity make it an invaluable tool for the introduction of fluorine atoms into a diverse range of organic molecules, a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this reagent, with a focus on detailed experimental protocols and mechanistic insights to aid researchers in its effective utilization.

Core Properties and Characteristics

This compound is a white to off-white or pale yellow crystalline powder.[1] It is recognized for its relative stability and ease of handling compared to other electrophilic fluorinating agents.[1] The presence of the triflate counter-anion enhances its reactivity, making it a potent reagent for various chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |

| Molecular Weight | 289.25 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 162-165 °C (lit.) | [1][2] |

| CAS Number | 107264-00-6 | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 2-8 °C, under inert gas | [1] |

Spectral Data

The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques. While detailed spectral data can vary slightly based on the solvent and instrument used, representative data is provided below.

¹H NMR (400 MHz, DMSO-d₆): A proton NMR spectrum for this compound is available, though a detailed peak list is not provided in the search results.[2][3] The spectrum would be expected to show signals corresponding to the aromatic protons and the methyl groups on the pyridinium ring.

¹³C NMR: Carbon-13 NMR is a crucial technique for characterizing the carbon framework of the molecule.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly important for confirming the presence and electronic environment of the fluorine atoms. The triflate anion (CF₃SO₃⁻) typically exhibits a sharp singlet around -78 ppm relative to CFCl₃. The chemical shift of the N-F fluorine is expected to be in the downfield region characteristic of electrophilic fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C-H, C=C, C=N, and S=O bonds. An IR spectrum taken as a KBr disc or nujol mull is available.[2]

Synthesis and Experimental Protocols

The synthesis of N-fluoropyridinium salts, including this compound, generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a suitable triflate source.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

A general procedure for the preparation of substituted N-fluoropyridinium triflates involves the reaction of the corresponding pyridine with diluted fluorine gas in the presence of a triflate source.[4] The following is a representative protocol adapted from a general method for N-fluoropyridinium salt synthesis.

Materials:

-

2,4,6-Trimethylpyridine (sym-collidine)

-

Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)

-

10% Fluorine in Nitrogen gas mixture

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Procedure:

-

A solution of 2,4,6-trimethylpyridine and an equimolar amount of trimethylsilyl trifluoromethanesulfonate in anhydrous acetonitrile is prepared in a dry, inert atmosphere reaction vessel.

-

The solution is cooled to a low temperature (typically -40 °C to -20 °C) with vigorous stirring.

-

The 10% fluorine in nitrogen gas mixture is bubbled through the solution at a controlled rate. The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine gas.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with anhydrous diethyl ether to remove any non-polar impurities.

-

The solid product is then collected by filtration and dried under vacuum to yield this compound.

Applications in Organic Synthesis

This compound is a premier reagent for electrophilic fluorination, enabling the introduction of fluorine into a wide array of nucleophilic substrates. It also finds application as a catalyst and an oxidant in various organic transformations.[1]

Electrophilic Fluorination

The primary application of this reagent is in electrophilic fluorination reactions. It can effectively fluorinate a variety of substrates, including carbanions, enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.

General Experimental Workflow for Electrophilic Aromatic Fluorination

The diagram below outlines a general workflow for the electrophilic fluorination of an activated aromatic compound.

References

An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate (CAS Number 107264-00-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile and powerful reagent in modern organic synthesis. The document details its chemical properties, synthesis, mechanism of action, and key applications, with a focus on experimental protocols and quantitative data.

Chemical Information and Properties

This compound is a stable, crystalline electrophilic fluorinating agent.[1] It belongs to the class of N-fluoropyridinium salts, which are known for their tunable reactivity based on the substituents on the pyridine ring.[1] The presence of three methyl groups on the pyridine ring in this compound enhances its stability. The trifluoromethanesulfonate (triflate) counter-anion is non-nucleophilic, which prevents interference in chemical reactions.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 107264-00-6 |

| Molecular Formula | C₉H₁₁F₄NO₃S |

| Molecular Weight | 289.25 g/mol [2] |

| IUPAC Name | 1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate[3] |

| Synonyms | N-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate, 1-Fluoro-sym-collidinium triflate[2] |

| InChI | InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1[4] |

| SMILES | [O-]S(=O)(=O)C(F)(F)F.Cc1cc(C)--INVALID-LINK--c(C)c1[5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | White to off-white or pale yellow powder[2] |

| Melting Point | 162-165 °C[2][5][6] |

| Solubility | Soluble in acetonitrile, dichloromethane, THF, and diethyl ether. |

| ¹H NMR | Spectral data available, specific shifts depend on solvent.[4] |

| ¹³C NMR | Spectral data available.[4][7] |

| ¹⁹F NMR | Spectral data available, characteristic signal for N-F.[3][7] |

Synthesis

The synthesis of N-fluoropyridinium salts, including this compound, generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate source.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-trimethylpyridine (collidine)

-

Sodium trifluoromethanesulfonate (NaOTf)

-

Acetonitrile (anhydrous)

-

Fluorine gas (10% in Nitrogen)

Procedure:

-

A solution of 2,4,6-trimethylpyridine and sodium trifluoromethanesulfonate in anhydrous acetonitrile is prepared in a reaction vessel suitable for gas dispersion.

-

The solution is cooled to -40 °C with constant stirring.

-

A stream of 10% fluorine in nitrogen is bubbled through the solution. The reaction is monitored by TLC or NMR for the disappearance of the starting material.

-

Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine gas.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.[8]

Mechanism of Action and Applications

This compound functions primarily as an electrophilic fluorinating agent and a two-electron oxidant.

Electrophilic Fluorination

This reagent is widely used for the fluorination of a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds. The mechanism is believed to proceed via a single-electron transfer (SET) pathway, generating a fluorine radical.[8][9]

Experimental Protocol: α-Fluorination of a Ketone

Materials:

-

Ketone substrate (e.g., dibenzoylmethane)

-

This compound

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of the ketone in anhydrous acetonitrile, add 1.1 equivalents of this compound.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidant in Palladium-Catalyzed C-H Functionalization

This compound serves as an effective two-electron oxidant in palladium-catalyzed C-H activation/functionalization reactions, such as C-H arylation and olefination.[10] It facilitates the regeneration of the active Pd(II) catalyst from a Pd(0) intermediate in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This reagent has been used as an oxidant for the Pd(II)-catalyzed intramolecular amination of arenes to synthesize substituted indolines and indoles.[10]

Materials:

-

N-aryl amide substrate

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Solvent (e.g., Acetic Acid)

Procedure:

-

In a reaction vial, combine the N-aryl amide substrate, Pd(OAc)₂ (5-10 mol%), and this compound (2 equivalents).

-

Add the reaction solvent and seal the vial.

-

Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of celite.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography.[10]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5][6] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363[5] |

Conclusion

This compound is a highly effective and versatile reagent for electrophilic fluorination and as an oxidant in palladium-catalyzed reactions. Its stability and predictable reactivity make it a valuable tool for the synthesis of complex molecules in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | C9H11F4NO3S | CID 2724575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(107264-00-6) 1H NMR spectrum [chemicalbook.com]

- 5. 1-氟-2,4,6-三甲基吡啶三氟甲磺酸酯 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 95 107264-00-6 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]

An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 1-Fluoro-2,4,6-trimethylpyridinium triflate. The information is intended to support research and development activities in organic synthesis, catalysis, and drug discovery.

Molecular Structure and Properties

This compound is a salt consisting of a 1-fluoro-2,4,6-trimethylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. The cationic component is a six-membered aromatic ring containing a nitrogen atom, which is substituted with a fluorine atom and three methyl groups at positions 2, 4, and 6. The triflate anion is a highly stable, non-coordinating anion.

While a definitive crystal structure from X-ray crystallography is not publicly available in the searched literature, the molecular structure can be confidently inferred from its synthesis and spectroscopic data. The key structural features include the planar pyridinium ring and the tetrahedral geometry around the sulfur atom in the triflate anion.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 107264-00-6 | [1] |

| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |

| Molecular Weight | 289.25 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 162 - 165 °C | [1] |

| Purity | ≥ 95% | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR | Spectrum available in DMSO-d₆ at 400 MHz. | [2][3] |

| ¹³C NMR | Spectrum available. | [4] |

| ¹⁹F NMR | Spectrum available. | [4] |

Note: Detailed chemical shifts, coupling constants, and assignments are not consistently reported across publicly available sources. Researchers should perform their own analyses for definitive characterization.

Synthesis

A general and widely applicable method for the synthesis of N-fluoropyridinium triflates involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate source.[5] This procedure can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-trimethylpyridine (collidine)

-

Sodium triflate (NaOTf)

-

Acetonitrile (dry)

-

A mixture of 10% Fluorine in Nitrogen

-

Celite

Procedure:

-

A solution of 2,4,6-trimethylpyridine and sodium triflate in dry acetonitrile is prepared in a reaction vessel suitable for gas dispersion.

-

The reaction mixture is cooled to a low temperature (e.g., -40 °C).

-

A stream of 10% fluorine in nitrogen is bubbled through the stirred solution. The reaction progress is monitored by appropriate analytical techniques (e.g., ¹⁹F NMR).

-

Upon completion, the reaction is quenched, and the precipitated sodium fluoride is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).

Safety Precautions: This synthesis involves the use of elemental fluorine, which is a highly toxic and reactive gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophilic fluorinating agent and a mild oxidant.[6] The electron-withdrawing nature of the pyridinium ring, enhanced by the fluorine substituent, makes the fluorine atom electrophilic.

Electrophilic Fluorination

This reagent is effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions. The reactivity can be tuned by altering the substituents on the pyridinium ring.

Oxidant in Catalysis

This compound serves as a two-electron oxidant in various transition metal-catalyzed reactions, such as Palladium(II)-catalyzed C-H olefination and intramolecular amination of arenes.[6]

Experimental Protocol: Palladium-Catalyzed C-H Olefination (Representative)

Materials:

-

Aryl substrate with a directing group

-

Olefin

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Appropriate solvent (e.g., hexafluoroisopropanol/dichloroethane)

Procedure:

-

To a reaction vessel, add the aryl substrate, the olefin, this compound, and the palladium catalyst.

-

Add the solvent and stir the mixture at the desired temperature for the specified reaction time.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by standard procedures, including quenching, extraction, and purification by column chromatography.

Visualizations

The following diagrams illustrate the molecular structure, a general synthesis workflow, and a representative reaction pathway involving this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis of the title compound.

Caption: Role as an oxidant in a Pd-catalyzed C-H olefination reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(107264-00-6) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | C9H11F4NO3S | CID 2724575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]

Mechanism of Action for N-Fluoropyridinium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluoropyridinium salts are a versatile and widely utilized class of electrophilic fluorinating agents essential in medicinal chemistry and materials science. Their reactivity and selectivity can be finely tuned by modifying substituents on the pyridinium ring and by selecting appropriate counter-anions. This technical guide provides an in-depth exploration of the mechanisms of action of N-fluoropyridinium salts, presents quantitative reactivity data, details key experimental protocols, and illustrates the complex reaction pathways involved. Understanding these mechanisms is critical for optimizing existing synthetic routes and for the rational design of novel fluorination strategies.

Core Mechanism: Electrophilic Fluorination

The primary role of N-fluoropyridinium salts in organic synthesis is to act as electrophilic fluorinating agents, formally delivering a fluoronium ion ("F⁺") equivalent to a nucleophilic substrate.[1][2] The process is driven by the electron-deficient nature of the fluorine atom attached to the positively charged pyridinium nitrogen. The debate over the precise mechanism of fluorine transfer centers on two dominant pathways: a direct bimolecular nucleophilic substitution (SN2) and a single-electron transfer (SET) process. The operative mechanism is often dependent on the nature of the nucleophile and the specific N-fluoropyridinium salt employed.[3][4]

SN2 Pathway

In the SN2 mechanism, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt. This results in the simultaneous formation of the C-F bond and the cleavage of the N-F bond in a single, concerted step.[3][5] This pathway is supported by kinetic studies of the fluorination of 1,3-dicarbonyl derivatives, where Eyring and Hammett analyses are consistent with a bimolecular transition state.[6] Furthermore, radical probe experiments using 5-hexenyl and cyclopropyl enol ethers failed to yield rearranged products, which argues against the formation of radical intermediates characteristic of a SET pathway.[6]

Caption: SN2 pathway for electrophilic fluorination.

Single-Electron Transfer (SET) Pathway

The SET mechanism is proposed for nucleophiles with lower oxidation potentials. This pathway involves an initial transfer of a single electron from the nucleophile to the N-fluoropyridinium salt, generating a nucleophile radical cation and an N-fluoropyridinyl radical.[3][4] This radical intermediate then undergoes homolytic cleavage of the N-F bond to produce a fluorine radical and a pyridine molecule. Finally, the fluorine radical couples with the nucleophile radical to form the fluorinated product.[7] Evidence for the SET mechanism includes the formation of electron donor-acceptor complexes and the observation of reaction outcomes consistent with radical intermediates.[3][8] N-fluoropyridinium cations are known to be one-electron oxidants, supporting the feasibility of this pathway.[1]

Caption: Single-Electron Transfer (SET) pathway.

Alternative Reactivity Pathways

Beyond their primary role as fluorinating agents, N-fluoropyridinium salts can exhibit alternative modes of reactivity, particularly under specific reaction conditions or with certain nucleophiles.[4][9]

Nucleophilic Aromatic cine-/tele-Substitution

In the presence of certain strong carbanions, such as those derived from nitroalkanes, N-fluoropyridinium salts can undergo nucleophilic aromatic substitution where the nucleophile attacks the pyridine ring instead of the fluorine atom.[10] In cine-substitution, the incoming nucleophile attaches to a position adjacent to the one originally bearing the fluorine (after a proposed intermediate), while in tele-substitution, it attaches at a more remote position (e.g., C4).[10][11] This pathway leads to the incorporation of the pyridine moiety into the final product, rather than fluorination.[12]

Caption: cine-/tele-Substitution pathway.

Base-Induced Carbene Formation

Under strongly basic conditions, N-fluoropyridinium salts can undergo deprotonation at the C2 position of the pyridine ring.[4] This abstraction of an acidic proton can lead to the formation of a transient N-fluoro-pyridin-2-ylidene, a carbene-like intermediate.[4][13] This highly reactive species can then undergo further reactions, such as reacting with fluoride ions from the counter-anion, to yield products like 2-fluoropyridine.[4]

Caption: Base-induced carbene formation pathway.

Quantitative Data and Reactivity Scale

The fluorinating power of N-fluoropyridinium salts is not uniform; it is strongly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[14] A quantitative reactivity scale has been established through kinetic studies, allowing for a more rational selection of reagents for specific applications.[15][16]

Table 1: Quantitative Reactivity of N-Fluoropyridinium Salts Relative rate constants (krel) were determined in CH₃CN using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles, with Selectfluor® as the reference (krel = 1.0).[15][16]

| N-Fluoropyridinium Salt | Abbreviation | Counter-ion | krel |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | Me₃NFPY-OTf | OTf⁻ | 2.1 x 10⁻⁵ |

| N-Fluoropyridinium triflate | NFPY-OTf | OTf⁻ | 1.1 x 10⁻³ |

| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | 2,6-Cl₂NFPY-BF₄ | BF₄⁻ | 1.1 |

| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-Cl₂NFPY-OTf | OTf⁻ | 1.2 |

| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cl₅NFPY-OTf | OTf⁻ | 2.1 x 10³ |

Table 2: Structural Data for N-Fluoropyridinium Triflate Data from X-ray crystallography.[1]

| Parameter | Value |

| N-F Bond Length | 1.357 Å |

| Cation Structure | Planar Pyridinium Ring |

Experimental Protocols

Synthesis of N-Fluoropyridinium Triflate

This protocol is adapted from Organic Syntheses.[2]

Workflow Diagram:

Caption: Workflow for N-Fluoropyridinium Triflate synthesis.

Methodology:

-

Reaction Setup: A 300-mL, three-necked, round-bottomed flask equipped with a gas inlet tube, a low-temperature thermometer, and a gas outlet is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and dry acetonitrile (80 mL).

-

Fluorination: The system is purged with nitrogen, and the rapidly stirred mixture is cooled to -40 °C. A mixture of 10% fluorine in nitrogen is bubbled through the solution at a rate of approximately 90 mL/min. The reaction progress is monitored by observing the cessation of the exothermic reaction.

-

Workup: The reaction mixture is allowed to warm to room temperature. The suspension is filtered through a pad of Celite to remove the precipitated sodium fluoride.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure without heating. The resulting crystalline residue is washed with dry ethyl acetate (30 mL) to yield the crude product.

-

Recrystallization: The crude material is dissolved in a minimal amount of dry acetonitrile at room temperature, and dry diethyl ether is added to induce precipitation. The pure crystals are collected by filtration under a nitrogen atmosphere, yielding N-fluoropyridinium triflate as a white solid (mp 182 °C).

Electrophilic Fluorination of an Enol Silyl Ether

This protocol demonstrates the use of N-fluoropyridinium triflate to fluorinate a steroid precursor, as adapted from Organic Syntheses.[2]

Methodology:

-

Reactant Preparation: The enol silyl ether of estrone 3-methyl ether (0.024 mol) is dissolved in dry dichloromethane (50 mL) in a round-bottomed flask under an argon atmosphere.

-

Fluorination Reaction: N-Fluoropyridinium triflate (6.5 g, 0.026 mol) is added to the solution in one portion. The mixture is stirred at 20–25 °C for 8 hours.

-

Workup: The reaction mixture is poured into water and extracted with dichloromethane (3 x 60 mL). The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and water, then dried over magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel to afford 16α-fluoroestrone 3-methyl ether.

Conclusion

N-Fluoropyridinium salts are powerful electrophilic fluorinating agents whose reactivity can be rationally controlled. The mechanism of fluorine transfer is nuanced, with evidence supporting both SN2 and SET pathways depending on the reaction partners. Furthermore, an awareness of potential side reactions, such as cine-substitution and carbene formation, is crucial for effective reaction design and optimization. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the full potential of these important reagents in the synthesis of complex fluorinated molecules.

References

- 1. N-fluoropyridinium trifluoromethanesulfonate and 1-fluoro-2,4,6-trimethoxy-1,3,5-triazinium hexafluoroantimonate: the first experimental determination of the F-N+ bond length involving sp2 nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 16. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 1-Fluoro-sym-collidinium Triflate: An In-depth Technical Guide to a Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-sym-collidinium triflate, more systematically known as 1-Fluoro-2,4,6-trimethylpyridinium triflate, has emerged as a powerful and versatile reagent in contemporary organic synthesis. This technical guide provides a comprehensive overview of its identity, properties, and key applications, with a particular focus on its role as a potent electrophilic fluorinating agent and an efficient oxidant in palladium-catalyzed C-H functionalization reactions. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a comparative analysis of its reactivity. Furthermore, this guide explores the mechanistic dichotomy of electrophilic fluorination and presents logical workflows for its practical application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction: Unveiling 1-Fluoro-sym-collidinium Triflate

1-Fluoro-sym-collidinium triflate is a salt consisting of a positively charged N-fluorinated collidinium cation and a trifluoromethanesulfonate (triflate) anion. The presence of the electron-withdrawing fluorine atom on the pyridinium nitrogen renders it an electrophilic source of fluorine ("F+"). The triflate counter-anion is a stable, non-nucleophilic leaving group, which enhances the reagent's reactivity.[1][2] This compound is a white to off-white or pale yellow crystalline powder that is stable and relatively easy to handle compared to many other fluorinating agents.[2]

Its significance in drug development and the synthesis of complex organic molecules stems from the unique properties that fluorine imparts to bioactive compounds, including altered lipophilicity, metabolic stability, and binding affinity.[3] this compound offers a reliable and selective method for the introduction of fluorine into a wide array of organic substrates.[2]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonym | 1-Fluoro-sym-collidinium triflate | [2] |

| CAS Number | 107264-00-6 | [2][4] |

| Molecular Formula | C₉H₁₁F₄NO₃S | [2][4] |

| Molecular Weight | 289.25 g/mol | [2][4] |

| Appearance | White to off-white or pale yellow powder | [2] |

| Melting Point | 162 - 165 °C | [2] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

Core Applications: A Dual-Threat Reagent

This compound exhibits a dual reactivity profile, serving as both a potent electrophilic fluorinating agent and a versatile oxidant, particularly in transition metal catalysis.

Electrophilic Fluorination

As an electrophilic fluorinating agent, it is employed in the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions. This reactivity is crucial for the synthesis of α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[3][5] The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring.[1]

Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion, with two primary pathways proposed: a direct nucleophilic attack (Sₙ2) and a single-electron transfer (SET) process.

Figure 1: Proposed Mechanisms for Electrophilic Fluorination.

Oxidant in Palladium-Catalyzed Reactions

This compound serves as an effective two-electron oxidant in various palladium-catalyzed C-H functionalization reactions.[4] These reactions are of great interest as they allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to complex molecule synthesis. Key applications include:

-

Pd(II)-catalyzed para-selective C-H arylation: This allows for the direct formation of biaryl compounds from anilines and aryl halides.[4]

-

Pd(II)-catalyzed C-H olefination: This reaction enables the direct coupling of arenes with olefins to form styrenyl derivatives.[4]

-

Oxidatively-induced aryl-CF₃ bond-formation. [4]

Quantitative Data on Reactivity

The following tables summarize representative quantitative data for the application of this compound in key transformations.

Table 2: Electrophilic Fluorination of Various Substrates

| Substrate | Product | Reagent | Conditions | Yield (%) | Reference(s) |

| 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | This compound | CH₃CN, rt | Similar to tetrafluoroborate salt | [3] |

| Estrone 3-methyl ether enol silyl ether | 16α-Fluoroestrone 3-methyl ether | N-Fluoropyridinium triflate | CH₂Cl₂, 20-25°C, 8h | Not specified | [1] |

| β-Ketoesters | α-Fluoro-β-ketoesters | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (analogous reactivity) | Acetonitrile | Good to excellent | [3] |

Table 3: Role as an Oxidant in Palladium-Catalyzed Reactions

| Reaction Type | Substrate | Coupling Partner | Oxidant | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | C-H Arylation | N-Protected Aniline | Aryl Halide | this compound | Pd(OAc)₂, ligand, base | Varies with substrate |[4] | | C-H Olefination | Arene | Olefin | this compound | Pd(OAc)₂, ligand, base | Varies with substrate |[4] | | Benzylic C-H Fluorination | 8-Methylquinoline derivative | - | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂, 110°C, 13h | 82 |[3] |

Experimental Protocols

General Procedure for the Synthesis of N-Fluoropyridinium Triflates

This protocol is adapted from a general method for the preparation of substituted N-fluoropyridinium triflates.[1]

Caution: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

A dry, 300-mL, round-bottomed flask is charged with the corresponding pyridine derivative (e.g., sym-collidine, 0.06 mol), sodium triflate (0.06 mol), and dry acetonitrile (80 mL).

-

The system is purged with nitrogen, and the reaction mixture is cooled to -40 °C.

-

A mixture of 10% fluorine in nitrogen is introduced at a rate of 90 mL/min just above the surface of the rapidly stirred solution.

-

The reaction progress is monitored by a suitable method (e.g., TLC, NMR).

-

Upon completion, the reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove sodium fluoride.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).

Protocol for the α-Fluorination of a Silyl Enol Ether

This protocol is based on the fluorination of estrone 3-methyl ether enol silyl ether.[1]

-

A dry, 125-mL, round-bottomed flask containing the enol silyl ether (0.024 mol) is purged with argon.

-

Dry dichloromethane (50 mL) is added to the flask.

-

This compound (or the corresponding N-fluoropyridinium triflate, 0.026 mol) is added in one portion.

-

The mixture is stirred at 20-25 °C for 8 hours.

-

The reaction mixture is then poured into water and extracted with dichloromethane (3 x 60 mL).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Visualizing Workflows and Relationships

The following diagrams illustrate key conceptual frameworks related to the use of 1-Fluoro-sym-collidinium triflate.

Figure 2: General Experimental Workflow for Electrophilic Fluorination.

Figure 3: Logical Relationship in Pd-Catalyzed C-H Functionalization.

Conclusion

1-Fluoro-sym-collidinium triflate has established itself as a cornerstone reagent in modern synthetic chemistry, offering a powerful and often complementary approach to traditional fluorination and oxidation methods. Its dual utility as a robust electrophilic fluorinating agent and an effective oxidant in palladium-catalyzed C-H functionalization underscores its importance for researchers in academia and industry. The ability to selectively introduce fluorine atoms and to facilitate the construction of complex molecular architectures makes it an invaluable tool in the quest for novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its properties, applications, and practical considerations, aiming to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile reagent.

References

A Comprehensive Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate: Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile and potent electrophilic fluorinating agent. Understanding these characteristics is crucial for ensuring its effective use, maintaining its integrity, and guaranteeing laboratory safety.

Core Properties

This compound, also known as N-Fluoro-sym-collidinium triflate, is a white to off-white or pale yellow crystalline powder.[1][2] It is recognized for its role as a powerful catalyst and reagent in organic synthesis, particularly in nucleophilic substitutions, cross-coupling reactions, and the formation of carbon-carbon bonds.[2]

| Property | Value | Reference |

| CAS Number | 107264-00-6 | [1][2] |

| Molecular Formula | C₉H₁₁F₄NO₃S | [1][2] |

| Molecular Weight | 289.25 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow powder | [1][2] |

| Melting Point | 162 - 165 °C | [1][2] |

| Purity | ≥ 95% | [1] |

| Storage Temperature | 2 - 8 °C | [1][2] |

Stability Profile

While specific quantitative stability data for this compound is not extensively published, the stability of N-fluoropyridinium salts is generally understood to decrease with increasing fluorinating power.[3] This compound is considered to be relatively stable among the N-fluoropyridinium triflate analogs, allowing for routine handling.[3] However, its stability is influenced by environmental factors such as temperature, moisture, and light.

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, elevated temperatures can lead to decomposition. To ensure the integrity of the reagent, it is crucial to adhere to the recommended storage temperatures.

Hydrolytic Stability: N-fluoropyridinium salts can slowly decompose in the presence of water.[3] It is therefore imperative to store the compound in a tightly sealed container in a dry environment to prevent hydrolysis, which can affect its fluorinating efficiency.

Photostability: Exposure to light can potentially lead to the degradation of N-fluoropyridinium salts. To maintain its efficacy, the compound should be stored in a dark place, protected from direct sunlight.

Recommended Storage Protocols

Proper storage is paramount to preserving the reactivity and ensuring the safety of this compound.

| Parameter | Recommendation |

| Temperature | 2 - 8 °C |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |

| Container | Tightly sealed container |

| Environment | Cool, dry, and dark place |

| Incompatibilities | Away from heat, direct sunlight, and incompatible materials |

The following workflow outlines the recommended storage procedure upon receiving the compound:

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[4] Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

The following diagram illustrates the necessary PPE for handling this compound:

Incompatibilities and Reactivity

As a powerful electrophilic fluorinating agent, this compound is reactive towards a variety of nucleophiles.[4] It is important to avoid contact with:

-

Strong bases: Can lead to neutralization and decomposition.

-

Strong oxidizing agents: May result in vigorous or explosive reactions.

-

Water/Moisture: Causes slow decomposition.[3]

-

Reactive organic compounds: Can initiate unintended fluorination reactions.

Spill, Decontamination, and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined above.

-

For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

-

For larger spills, contain the spill and absorb with an inert material (e.g., sand, vermiculite).

-

Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water.

Decontamination:

-

Decontaminate all equipment and surfaces that have come into contact with the compound using a suitable solvent and then washing thoroughly.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[5]

-

It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain.

The general workflow for waste disposal is as follows:

Experimental Protocols for Stability Assessment

For researchers needing to perform specific stability studies, the following general protocols can be adapted for this compound.

Thermal Stability (Thermogravimetric Analysis - TGA):

-

Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its melting point (e.g., 300 °C).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

Hydrolytic Stability (HPLC Analysis):

-

Prepare a stock solution of the compound in a dry, inert solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add a known amount of the stock solution to each buffered solution to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench any reaction if necessary (e.g., by dilution with mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

-

Calculate the degradation rate and half-life at each pH.

The following diagram illustrates a general workflow for a hydrolytic stability study:

References

- 1. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Safety precautions for working with electrophilic fluorinating agents

An In-depth Technical Guide to Safety Precautions for Working with Electrophilic Fluorinating Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of dramatically altering a compound's physical, chemical, and biological properties.[1] Electrophilic fluorinating agents, which deliver an electrophilic fluorine equivalent ("F+"), are indispensable tools for this purpose. Reagents such as N-fluorosulfonimides (e.g., NFSI) and N-fluoro-diazoniabicyclo-alkane salts (e.g., Selectfluor™) have become commonplace due to their effectiveness and relative stability compared to hazardous alternatives like elemental fluorine (F₂).[2][3]

However, the inherent reactivity of these reagents necessitates a robust understanding of their associated hazards and the implementation of stringent safety protocols.[4][5] These compounds are potent oxidizing agents and can cause severe irritation or damage upon contact.[1][6] This guide provides a comprehensive overview of the necessary precautions, handling protocols, and emergency procedures to ensure the safe and effective use of common electrophilic fluorinating agents in a laboratory setting.

Hazard Identification and Data Summary

A thorough risk assessment begins with understanding the specific hazards of each reagent.[1] The most commonly used agents are N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor™.[2][7]

General Hazards

Electrophilic N-F reagents are, by nature, strong oxidizing agents and present several key hazards:

-

Reactivity: They can react violently with strong reducing agents, bases, and other incompatible materials.[1][5] Some may decompose exothermically upon heating.[6][8]

-

Toxicity: They are often harmful if swallowed and can be irritants to the skin, eyes, and respiratory system.[1][9][10][11]

-

Corrosivity: Byproducts such as hydrogen fluoride (HF) can be generated, which is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[5]

Quantitative Hazard Data

The following tables summarize key physical, toxicological, and safety data for Selectfluor™ and NFSI.

Table 1: Physical and Chemical Properties

| Property | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

|---|---|---|

| CAS Number | 140681-55-6[6] | 133745-75-2[11] |

| Molecular Formula | C₇H₁₄B₂ClF₉N₂[12] | C₁₂H₁₀FNO₄S₂[11] |

| Molecular Weight | 354.26 g/mol [6] | 315.34 g/mol [11] |

| Appearance | Colorless / White / Beige Solid[6][13] | White / Beige Powder[11][13] |

| Melting Point | ~190-260 °C (decomposes)[6][14] | ~110-116 °C (decomposes)[1][11] |

| Decomposition | Exothermic decomposition can occur at temperatures >80-100 °C.[6][8][14] | Decomposes at melting point.[11] |

| Solubility | Soluble in acetonitrile, water. Reacts with DMF and DMSO.[8][15][16] | Soluble in various organic solvents.[17] |

Table 2: Toxicological and Safety Data

| Hazard Data | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

|---|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[9] H318: Causes serious eye damage.[9] | H315: Causes skin irritation.[10][13][18] H319: Causes serious eye irritation.[10][13][18] H335: May cause respiratory irritation.[10][13][18] |

| Acute Toxicity (Oral) | LD₅₀ (rat): >350 mg/kg[1] | Data not readily available.[1] |

| Acute Toxicity (Dermal) | LD₅₀ (rat): >2000 mg/kg[1] | Data not readily available. |

| Incompatible Materials | Strong reducing agents, strong oxidizing agents.[13] | Strong oxidizing agents, strong reducing agents.[13] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides, Hydrogen fluoride (HF).[13] | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides, Gaseous hydrogen fluoride (HF).[13] |

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[19][20] A lower LD₅₀ is indicative of higher toxicity.

Risk Assessment and Control Workflows

A systematic approach to safety is critical. Before any experiment, a thorough risk assessment must be performed, and appropriate control measures must be in place.[1][21]

Pre-Experiment Risk Assessment Workflow

The following diagram outlines the essential steps for risk assessment before beginning work.

Caption: Workflow for pre-experiment risk assessment.

Experimental Protocols and Safe Handling

Adherence to detailed Standard Operating Procedures (SOPs) is mandatory.[1]

Personal Protective Equipment (PPE)

The minimum required PPE when handling these reagents includes:

-

Eye Protection: Chemical splash goggles and a full-face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[1][22] Always consult the manufacturer's compatibility chart.

-

Body Protection: A flame-resistant lab coat.[1]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation.[1]

Storage and Handling

-

Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible materials.[1][9] Ensure containers are tightly sealed and clearly labeled.[1]

-

Weighing: Weigh solids in a fume hood on weighing paper to prevent dispersal.[22]

-

Engineering Controls: All manipulations of electrophilic fluorinating agents must be performed in a properly functioning chemical fume hood.[1] For particularly hazardous or moisture-sensitive operations, a glove box with an inert atmosphere is recommended.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for a fluorination reaction.

Caption: Standard workflow for an electrophilic fluorination experiment.

Protocol: Quenching of Electrophilic Fluorinating Agents

Unreacted electrophilic fluorinating agents in the reaction mixture must be safely neutralized before workup and disposal.

Objective: To safely quench residual electrophilic fluorinating agent after reaction completion.

Materials:

-

Reaction mixture at 0 °C (ice-water bath).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled.

-

Or, a beaker containing a large amount of crushed ice.[1]

-

Appropriate workup solvents (e.g., ethyl acetate, dichloromethane).

-

Separatory funnel.

-

Stir plate and stir bar.

Procedure:

-

Preparation: Ensure the primary reaction is complete via an appropriate analytical method (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.[1]

-

Quenching: While stirring vigorously, slowly and carefully add the reaction mixture to the chilled saturated NaHCO₃ solution or the beaker of ice.[1]

-

CAUTION: The quenching process can be exothermic and may release gases. Perform this addition slowly to maintain control of the reaction rate. Ensure adequate ventilation in the fume hood.[1]

-

-

Completion: Continue stirring the quenched mixture until all gas evolution has ceased.[1]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[1]

-

Combine all organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

-

Waste Disposal: The neutralized aqueous layer and any solid waste must be disposed of as hazardous waste according to institutional guidelines.[1][9] For small, residual amounts of the solid reagent itself (e.g., on weighing paper), it is often safer to dispose of it as solid chemical waste without attempting to quench it.[1]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[23][24]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing. For any suspected exposure to reagents that could generate HF, apply a 2.5% calcium gluconate gel to the affected area after flushing.[1][21] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[1][18] If they have difficulty breathing, administer oxygen if trained to do so.[1] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.

Spill Response Protocol

Objective: To safely contain and clean up a spill of a solid electrophilic fluorinating agent.

Materials:

-

Appropriate PPE (see section 4.1).

-

Inert absorbent material (e.g., vermiculite, sand).

-

Sealable container for hazardous waste.

-

Spill cleanup pads.

Procedure:

-

Evacuate & Alert: Alert others in the immediate area and restrict access.[1] If the spill is large or involves highly hazardous materials, evacuate the laboratory and contact the institution's emergency response team.[1]

-

Assess: If the spill is small and you are trained to handle it, proceed with caution. Ensure the fume hood is operating correctly.

-

Contain: Wearing appropriate PPE, contain the spill with a compatible, inert absorbent material.[1] Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material and spilled solid using non-sparking tools. Avoid creating dust.[9][25]

-

Package: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1][25]

-

Decontaminate: Clean the spill area with a suitable solvent and cleaning pads. Dispose of all contaminated materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. Fluorination - Wordpress [reagents.acsgcipr.org]

- 6. Selectfluor [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. echemi.com [echemi.com]

- 10. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Fluorobenzenesulfonimide 97 133745-75-2 [sigmaaldrich.com]

- 12. Selectfluor - Wikipedia [en.wikipedia.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. SelectFluor - Enamine [enamine.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. echemi.com [echemi.com]

- 19. Median lethal dose - Wikipedia [en.wikipedia.org]

- 20. chemsafetypro.com [chemsafetypro.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Page loading... [wap.guidechem.com]

- 23. thesafetygeek.com [thesafetygeek.com]

- 24. eurofluor.org [eurofluor.org]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectral Data Analysis of 1-Fluoro-2,4,6-trimethylpyridinium triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile reagent in organic synthesis. The document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines experimental protocols for obtaining this data, and presents a visualization of its synthetic pathway and role in electrophilic fluorination.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound. It is important to note that while spectral data for this compound is referenced in various sources, specific, publicly available peak lists with assignments are not readily found.[1][2][3] The data presented here is based on typical values for similar N-fluoropyridinium compounds and should be confirmed by experimental analysis.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | s | 2H | Aromatic CH |

| ~2.6 - 2.8 | s | 3H | para-CH₃ |

| ~2.4 - 2.6 | s | 6H | ortho-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Aromatic C-N |

| ~145 - 150 | Aromatic C-CH₃ (ortho) |

| ~130 - 135 | Aromatic C-CH₃ (para) |

| ~125 - 130 | Aromatic CH |

| ~115 - 125 (q) | CF₃ (triflate) |

| ~20 - 25 | para-CH₃ |

| ~15 - 20 | ortho-CH₃ |

Table 3: IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1640 - 1620 | Pyridinium ring C=C and C=N stretching |

| ~1480 - 1450 | CH₃ asymmetric bending |

| ~1280 - 1240 | S=O stretching (triflate) |

| ~1170 - 1140 | C-F stretching (triflate) |

| ~1030 | S-O stretching (triflate) |

Sample Preparation: KBr disc or Nujol mull[2]

Table 4: Mass Spectrometry Data (Expected)

| m/z | Ion |

| 140.08 | [C₈H₁₁FN]⁺ (1-Fluoro-2,4,6-trimethylpyridinium cation) |

| 149.96 | [CF₃SO₃]⁻ (Triflate anion) |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectral analysis of this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-fluoropyridinium triflates.[4]

Materials:

-

2,4,6-trimethylpyridine (collidine)

-

Sodium triflate (NaOTf)

-

Acetonitrile (dry)

-

A mixture of 10% fluorine in nitrogen

Procedure:

-

A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet is charged with 2,4,6-trimethylpyridine, sodium triflate, and dry acetonitrile.

-

The reaction vessel is purged with nitrogen.

-

The mixture is cooled to -40°C using a cooling bath.

-

A stream of 10% fluorine in nitrogen is introduced just above the surface of the rapidly stirred solution.

-

The reaction is monitored by ¹⁹F NMR for the disappearance of the starting material.

-

Upon completion, the reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The crude product is recrystallized from a mixture of acetonitrile and diethyl ether to yield this compound as a white to off-white crystalline solid.[5]

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans will be required compared to the ¹H NMR experiment.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable solvent such as acetonitrile or methanol. The final concentration should be in the low µg/mL range.

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer is operated in both positive and negative ion modes to detect the 1-fluoro-2,4,6-trimethylpyridinium cation and the triflate anion, respectively.

Role in Electrophilic Fluorination

This compound is a well-established electrophilic fluorinating agent.[6][7][8] It is used to introduce fluorine atoms into a wide variety of organic molecules. The general mechanism involves the transfer of an electrophilic fluorine ("F⁺") from the pyridinium ring to a nucleophilic substrate.

The presence of electron-donating methyl groups on the pyridinium ring modulates its reactivity. This tunability is a key feature of the N-fluoropyridinium class of reagents.

This guide provides a foundational understanding of the spectral characteristics and applications of this compound. For drug development professionals and researchers, a thorough experimental analysis is recommended to confirm the spectral data for their specific samples and applications.

References

- 1. This compound(107264-00-6) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(107264-00-6) IR Spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Dawn of a New Era in Fluorination Chemistry

An In-depth Technical Guide to the Historical Development of N-F Fluorinating Agents

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of the fluorine atom can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Historically, the use of elemental fluorine (F₂) and other hazardous reagents presented significant safety concerns and limited the accessibility of fluorination chemistry.[3][4] A paradigm shift occurred with the development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. These reagents offered a safer, more selective, and user-friendly approach to introducing fluorine into organic compounds, thereby revolutionizing the field.[1][2][3][4]

N-F reagents are broadly categorized as neutral or cationic, with the latter generally exhibiting greater reactivity.[5] This guide traces the historical development of these indispensable tools, from the early pioneering reagents to the sophisticated catalysts used in modern asymmetric fluorination.